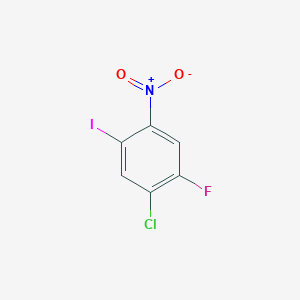![molecular formula C24H15NO2 B12843399 13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Aminohexacyclo[183105,2308,2209,14015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione is a complex organic compound characterized by its unique hexacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Aminohexacyclo[183105,2308,2209,14015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione involves multiple steps, typically starting with the formation of the hexacyclic core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investig
Propiedades
Fórmula molecular |
C24H15NO2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
13-aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione |
InChI |
InChI=1S/C24H15NO2/c25-17-6-2-5-14-15-8-7-12-3-1-4-13-11-16-18(26)9-10-19(27)24(21(14)17)23(16)22(15)20(12)13/h1-8,11H,9-10,25H2 |
Clave InChI |
RGUXLCJHPIAKTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C3C(=C4C=CC5=C6C4=C2C(=CC6=CC=C5)C1=O)C=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


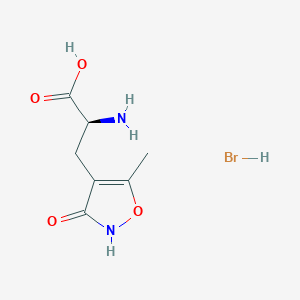
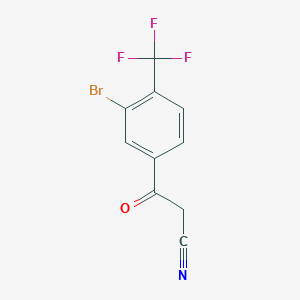

![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)

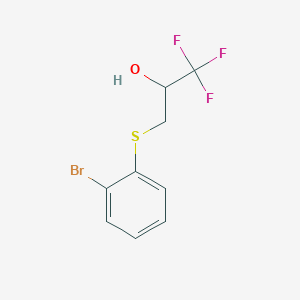
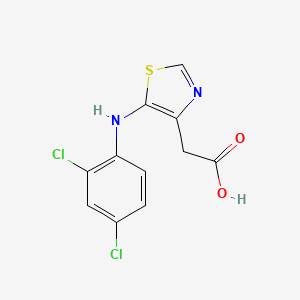
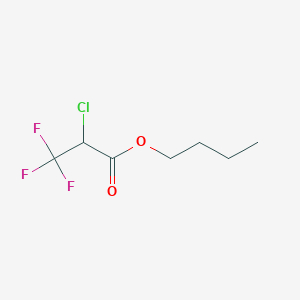


![6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12843369.png)

